

Application Notes and Protocols: Diantimony Compounds in Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diantimony**

Cat. No.: **B1203571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diantimony** and other antimony-based compounds as catalysts in various chemical transformations. The information is intended to guide researchers in employing these catalysts, with detailed experimental protocols and comparative data to facilitate experimental design and execution.

Polyester Synthesis: Poly(ethylene terephthalate) (PET) Production

Antimony compounds, particularly antimony(III) oxide (Sb_2O_3), antimony(III) acetate ($\text{Sb}(\text{CH}_3\text{COO})_3$), and antimony glycolates, are widely used as polycondensation catalysts in the industrial production of poly(ethylene terephthalate) (PET).^{[1][2]} These catalysts are favored for their high activity, low tendency to promote side reactions, and the high quality of the resulting polymer.^{[2][3]}

Quantitative Data Presentation

The choice of antimony catalyst and its concentration significantly impact the polycondensation reaction rate and the final properties of the PET polymer. The following table summarizes the performance of various antimony catalysts in PET synthesis.

Catalyst	Catalyst Concentration	Reaction Time (hours)	Intrinsic Viscosity (dL/g)	Polymer Color	Reference(s)
Antimony Trioxide (Sb ₂ O ₃)	0.01 - 0.1% (by weight of DMT)	3	0.78	Substantially colorless	[4]
Antimony Trioxide (Sb ₂ O ₃)	200 - 300 ppm	Not specified	0.75 - 0.85 (after SSP)	Greyish tint	[1][5]
Antimony Acetate (Sb(CH ₃ COO) ₃)	200 - 300 ppm	Not specified	Not specified	Whiter than Sb ₂ O ₃ catalyzed PET	[3]
Antimony Glycolate	Not specified	Not specified	Not specified	Good color	[2]
Uncatalyzed	-	3	0.55	Substantially colorless	[4]

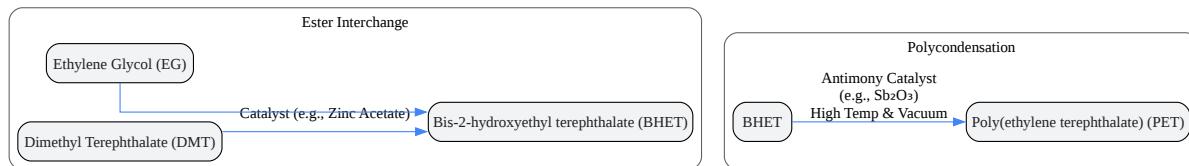
DMT: Dimethyl terephthalate; SSP: Solid-state polycondensation

Experimental Protocols

Protocol 1: PET Synthesis via Polycondensation using Antimony Trioxide

This protocol describes the laboratory-scale synthesis of PET from bis-2-hydroxyethyl terephthalate (BHET) prepolymer using antimony trioxide as the catalyst.[4]

Materials:


- Bis-2-hydroxyethyl terephthalate (BHET) prepolymer (intrinsic viscosity ~0.1 dL/g)
- Antimony trioxide (Sb₂O₃)
- Polymerization tube

- High-vacuum pump
- Heating mantle with temperature controller

Procedure:

- Place a known amount of BHET prepolymer into a clean, dry polymerization tube.
- Add antimony trioxide to the prepolymer. A typical catalyst loading is between 0.01% and 0.1% by weight based on the initial dimethyl terephthalate.[\[1\]](#) For a 15-gram portion of prepolymer, 0.003 grams of antimony trioxide can be used.[\[4\]](#)
- Seal the polymerization tube and connect it to a high-vacuum line.
- Gradually heat the tube to the polymerization temperature, typically between 260 °C and 275 °C.[\[4\]](#)
- Apply a high vacuum (0.05-5.0 mm of mercury) to the system to facilitate the removal of ethylene glycol, which is evolved during the condensation reaction.[\[4\]](#)
- Maintain the reaction at the set temperature and vacuum for a specified duration, for example, 3 hours.[\[4\]](#)
- After the polymerization is complete, cool the tube to room temperature.
- The resulting PET polymer can be recovered for analysis.

Logical Relationship: PET Synthesis Process

[Click to download full resolution via product page](#)

Caption: Workflow for the two-stage synthesis of PET.

Electrocatalysis

Diantimony and antimony-based materials have shown significant promise as electrocatalysts for various reactions, including the hydrogen evolution reaction (HER) and the oxidation of small organic molecules like formic acid.

Hydrogen Evolution Reaction (HER)

Antimony complexes, such as those involving porphyrin and corrole ligands, have been demonstrated to be effective molecular electrocatalysts for the reduction of protons to hydrogen.

Quantitative Data Presentation

The following table summarizes the electrocatalytic performance of selected antimony-based catalysts for the hydrogen evolution reaction.

Catalyst	Electrolyte	Overpotential (mV)	Turnover Frequency (TOF) (s ⁻¹)	Faradaic Efficiency (%)	Reference(s)
Antimony(III) Corrole (Complex 1)	Acetonitrile with Trifluoroacetic Acid	642	17.65	Not specified	[1]
SbSalen (heterogenized)	0.2 M H ₂ SO ₄ (aqueous)	Not specified	43.4	100 at -1.4 V vs. NHE	[6]

Experimental Protocols

Protocol 2: Electrocatalytic Hydrogen Evolution with a Molecular Antimony Catalyst

This protocol outlines a general procedure for evaluating the HER activity of a molecular antimony catalyst using cyclic voltammetry.

Materials:

- Working Electrode (e.g., Glassy Carbon or Carbon Paper)
- Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
- Counter Electrode (e.g., Platinum wire)
- Electrolyte solution (e.g., 0.5 M H₂SO₄ in water or a non-aqueous electrolyte with a proton source)
- Antimony catalyst
- Potentiostat

Procedure:

- Prepare the working electrode by depositing the antimony catalyst onto its surface. For heterogenized molecular catalysts, this may involve drop-casting a suspension of the catalyst onto the electrode.
- Assemble a three-electrode electrochemical cell with the prepared working electrode, a reference electrode, and a counter electrode.
- Fill the cell with the electrolyte solution.
- Purge the electrolyte with an inert gas (e.g., N₂ or Ar) to remove dissolved oxygen.
- Perform cyclic voltammetry (CV) scans over a potential range where the HER is expected to occur. The scan rate is typically between 50 and 100 mV/s.
- To assess catalytic activity, record CVs in the presence and absence of a proton source (if using a non-aqueous electrolyte). A significant increase in the cathodic current in the presence of the proton source indicates catalytic hydrogen evolution.
- The overpotential required to drive the reaction can be determined from the CV curves.
- The turnover frequency (TOF) can be calculated from the peak catalytic current and the amount of catalyst on the electrode surface.
- Faradaic efficiency can be determined by controlled potential electrolysis and quantifying the amount of hydrogen gas produced (e.g., using gas chromatography) and comparing it to the theoretical amount calculated from the charge passed.

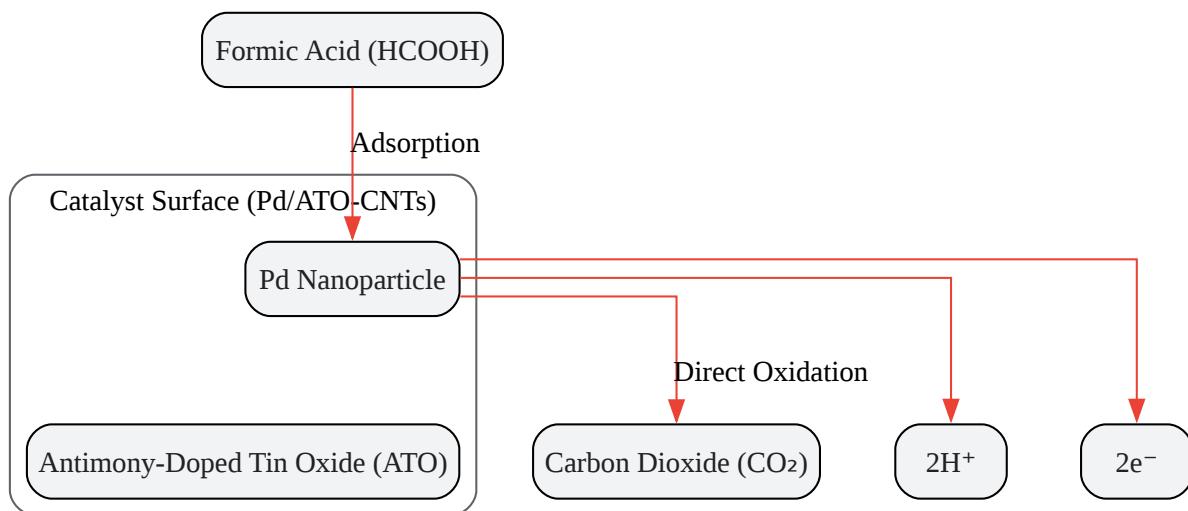
Formic Acid Oxidation

Antimony-doped tin oxide (ATO) has been used as a support material for palladium catalysts (Pd/ATO-CNTs) in the electrooxidation of formic acid, demonstrating enhanced activity and stability.^[7]

Experimental Protocols

Protocol 3: Preparation of Antimony-Doped Tin Oxide (ATO) Nanoparticles

This protocol describes a sol-gel method for the synthesis of ATO nanoparticles.


Materials:

- Tin(IV) chloride pentahydrate ($\text{SnCl}_4 \cdot 5\text{H}_2\text{O}$)
- Antimony(III) chloride (SbCl_3)
- Ethanol
- Ammonia solution
- Autoclave
- Furnace

Procedure:

- Dissolve $\text{SnCl}_4 \cdot 5\text{H}_2\text{O}$ and SbCl_3 in ethanol in the desired molar ratio.
- Add ammonia solution dropwise to the alcoholic solution with vigorous stirring to induce the formation of a gel.
- Age the gel for a specified period.
- Transfer the gel to a Teflon-lined stainless-steel autoclave and perform a hydrothermal treatment (e.g., at 180 °C for several hours).
- After cooling, wash the resulting solid with deionized water and ethanol to remove residual ions.
- Dry the product, for example, using supercritical fluid drying or conventional oven drying.
- Finally, anneal the dried powder in a furnace at a specific temperature (e.g., 600 °C) to obtain crystalline ATO nanoparticles.

Signaling Pathway: Electrocatalytic Oxidation of Formic Acid

[Click to download full resolution via product page](#)

Caption: Simplified pathway for formic acid oxidation on a Pd/ATO catalyst.

Copolymerization of CO₂ and Epoxides

Organoantimony compounds, such as triaryl-catecholatostiboranes, have emerged as effective catalysts for the copolymerization of carbon dioxide (CO₂) and epoxides (e.g., cyclohexene oxide, CHO) to produce polycarbonates. This represents a promising route for CO₂ utilization.

Quantitative Data Presentation

The following table presents data on the copolymerization of CO₂ and cyclohexene oxide using a zinc-based catalyst system, which serves as a benchmark for this type of transformation. While specific quantitative data for **diantimony** catalysts in a comparable format is emerging, this provides context for the expected performance.

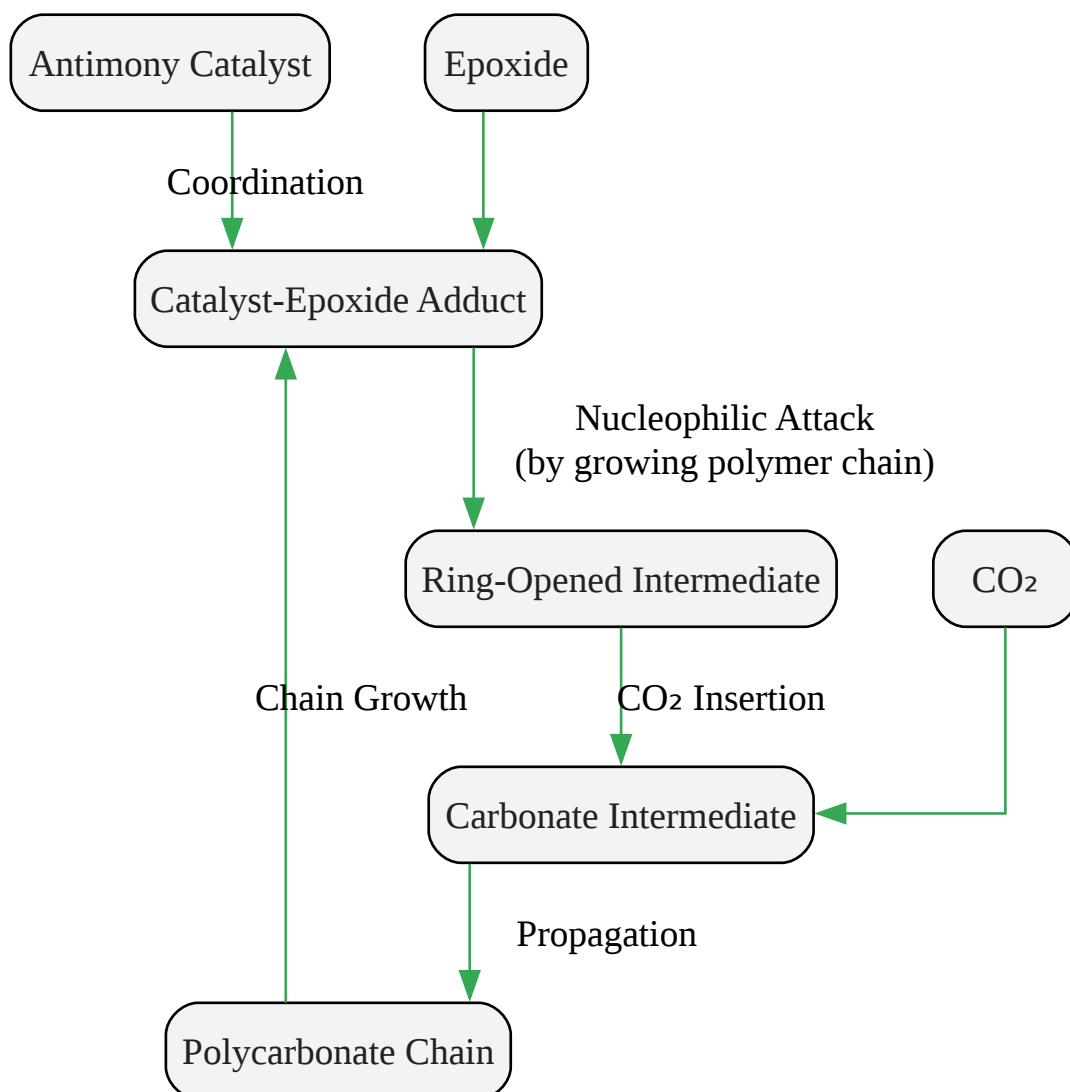
Catalyst System	CO ₂ Pressure (atm)	Temperature (°C)	Yield (%)	Enantioselective Excess (ee, %)	Mn (g/mol)	PDI (Mw/Mn)	Reference(s)
Intramolecular Dinuclear Zinc Complex	1	Room Temp.	98	93.8	28,600	1.43	[8]

Experimental Protocols

Protocol 4: Copolymerization of CO₂ and Cyclohexene Oxide

This protocol is based on a general procedure for the metal-catalyzed copolymerization of CO₂ and epoxides.

Materials:


- Antimony catalyst (e.g., triaryl-catecholatostiborane)
- Co-catalyst/Initiator (e.g., bis(triphenylphosphine)iminium chloride, PPNCI)
- Cyclohexene oxide (CHO)
- High-purity carbon dioxide (CO₂)
- High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

- Dry the high-pressure reactor thoroughly.
- In an inert atmosphere (e.g., a glovebox), charge the reactor with the antimony catalyst and the co-catalyst.
- Add freshly distilled cyclohexene oxide to the reactor.

- Seal the reactor and remove it from the glovebox.
- Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 1 to 55 bar).
- Heat the reactor to the desired temperature (e.g., 50 to 80 °C) with vigorous stirring.
- Maintain the reaction for the specified time (e.g., 4 to 24 hours).
- After the reaction, cool the reactor to room temperature and carefully vent the excess CO₂.
- Open the reactor and dissolve the crude product in a suitable solvent (e.g., dichloromethane).
- Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
- Collect the polymer by filtration and dry it under vacuum to a constant weight.
- Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography) and selectivity (e.g., by ¹H NMR to determine the carbonate linkage content).

Logical Relationship: Catalytic Cycle for CO₂/Epoxide Copolymerization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google Patents [patents.google.com]

- 2. alfachemic.com [alfachemic.com]
- 3. Antimony-Based Catalysts [um-material.com]
- 4. US2647885A - Production of polyethylene terephthalate using antimony trioxide as polymerization catalyst - Google Patents [patents.google.com]
- 5. US20080033084A1 - Catalyst Composition for Producing Polyethylene Terephthalate from Terephthalic Acid and Ethylene Glycol, and Process Therefore - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly enantioselective catalytic system for asymmetric copolymerization of carbon dioxide and cyclohexene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Diantimony Compounds in Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203571#diantimony-applications-in-catalysis\]](https://www.benchchem.com/product/b1203571#diantimony-applications-in-catalysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

